molecular formula C21H18O3 B10893760 4'-Methylbiphenyl-4-yl 3-methoxybenzoate

4'-Methylbiphenyl-4-yl 3-methoxybenzoate

Cat. No.: B10893760
M. Wt: 318.4 g/mol
InChI Key: RNMZCJZUVXKVFG-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-yl 3-methoxybenzoate is an organic compound with the molecular formula C21H18O3 It is a derivative of biphenyl and benzoate, characterized by the presence of a methoxy group on the benzoate ring and a methyl group on the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-4-yl 3-methoxybenzoate typically involves the esterification of 4’-methylbiphenyl-4-ol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Methylbiphenyl-4-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Scientific Research Applications

4’-Methylbiphenyl-4-yl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methylbiphenyl-4-yl 3-methoxybenzoate is unique due to its specific structural features, such as the combination of a biphenyl and a methoxybenzoate moietyCompared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 3-methoxybenzoate

InChI

InChI=1S/C21H18O3/c1-15-6-8-16(9-7-15)17-10-12-19(13-11-17)24-21(22)18-4-3-5-20(14-18)23-2/h3-14H,1-2H3

InChI Key

RNMZCJZUVXKVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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